

# physical properties of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

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## Compound of Interest

Compound Name: 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

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An In-depth Technical Guide to the Physical Properties of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**

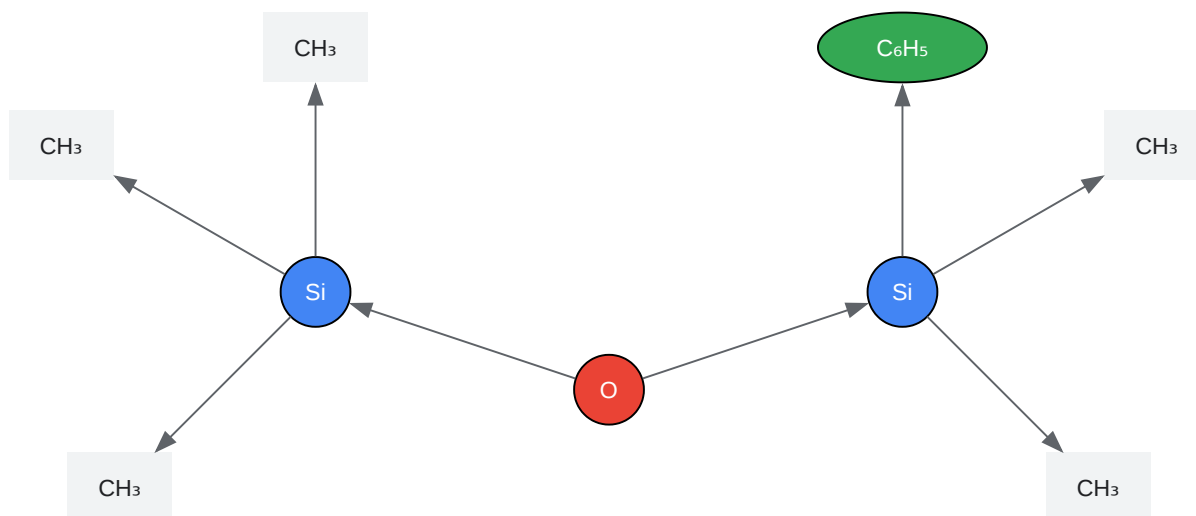
## Abstract

This technical guide provides a comprehensive overview of the core physical properties of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** (CAS No. 14920-92-4). As a distinct organosilicon compound, its unique combination of a phenyl group and methyl groups attached to a disiloxane backbone imparts specific characteristics relevant to its application in advanced materials, synthetic chemistry, and formulation science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular identity, key physical constants, and the scientific principles underlying their determination and significance.

## Introduction and Molecular Identity

**1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is a specialized organosiloxane fluid. The structure is characterized by a flexible silicon-oxygen-silicon (siloxane) bond. One silicon atom is bonded to three methyl groups (a trimethylsilyl group), while the other is bonded to two methyl groups and one phenyl group. This asymmetric substitution is critical to its physical properties, differentiating it from more common polydimethylsiloxanes (PDMS) or symmetrical diphenylsiloxanes. The phenyl group introduces greater thermal stability and alters the refractive index and solubility compared to purely aliphatic siloxanes.

This compound, identified by the CAS number 14920-92-4, has the molecular formula  $C_{11}H_{20}OSi_2$ .<sup>[1]</sup> Its molecular structure is visualized below.



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Caption: Molecular structure of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**.

## Summary of Physical Properties

The fundamental physical properties are summarized in the table below for quick reference. These values are critical for predicting the behavior of the material in various experimental and processing conditions.

Property	Value	Source
CAS Number	14920-92-4	[1]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> OSi <sub>2</sub>	[1]
Molecular Weight	224.45 g/mol	[1]
Appearance	Liquid (inferred from typical siloxanes)	
Purity	≥95%	[1]
Topological Polar Surface Area (TPSA)	9.23 Å <sup>2</sup>	[1]
LogP (Octanol/Water Partition Coeff.)	2.9502	[1]
Rotatable Bonds	3	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	0	[1]

## In-Depth Discussion of Physicochemical Parameters

### Molecular Weight and Purity

The calculated molecular weight of 224.45 g/mol is a fundamental property derived from its molecular formula, C<sub>11</sub>H<sub>20</sub>OSi<sub>2</sub>. [1] In a research and development context, verifying this molecular weight is a primary step in confirming the identity of the material. This is typically achieved via mass spectrometry.

The purity of the substance, commercially available at ≥95%, is a critical parameter for any application. [1] Impurities can significantly alter physical properties and reactivity. Gas chromatography (GC) is the standard method for assessing the purity of volatile siloxanes like this one, providing a quantitative measure of any residual starting materials or side-products from synthesis.

## Polarity, Solubility, and Partition Coefficient (LogP)

The molecule's structure contains a polar Si-O-Si bond, but this is shielded by ten nonpolar methyl and phenyl hydrocarbon groups. The calculated Topological Polar Surface Area (TPSA) of 9.23 Å<sup>2</sup> is relatively small, indicating low overall polarity.<sup>[1]</sup> This structural feature dictates its solubility, making it miscible with nonpolar organic solvents (e.g., hexanes, toluene) and immiscible with water.

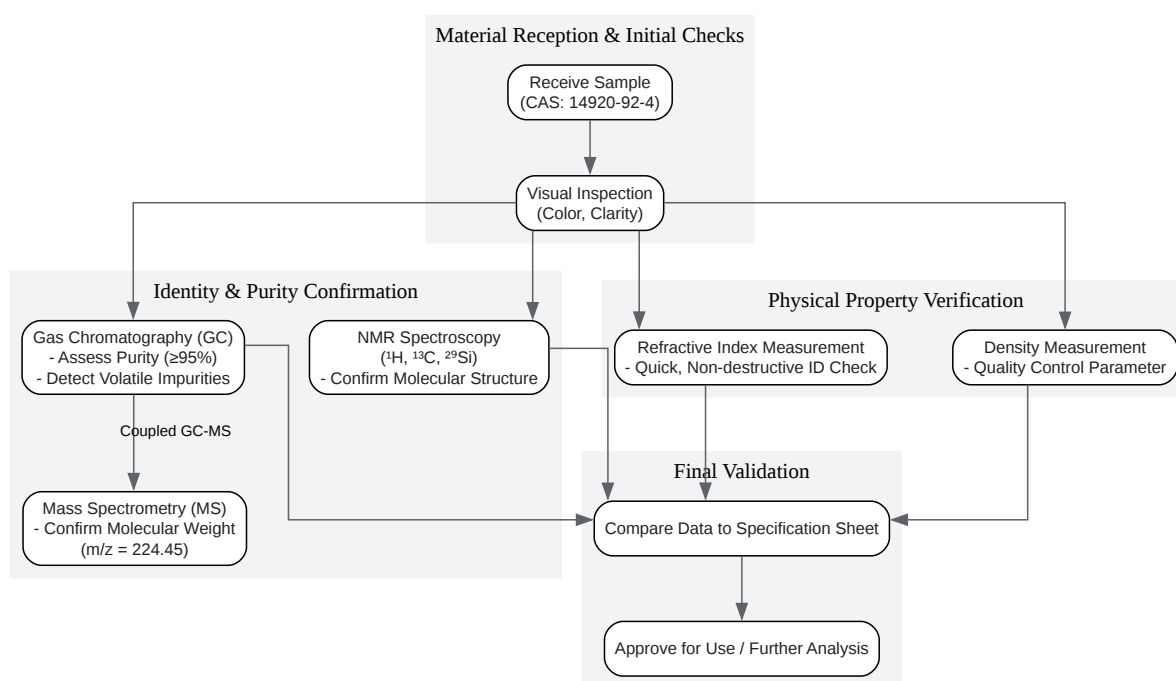
The octanol/water partition coefficient (LogP) of 2.9502 further quantifies this lipophilic character.<sup>[1]</sup> A positive LogP value of this magnitude confirms that the compound will preferentially partition into an oily or nonpolar phase rather than an aqueous one. This property is crucial in formulation science, where it might be used as a non-volatile, water-insoluble carrier or additive.

## Storage and Handling

For maintaining chemical integrity, it is recommended to store **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** in a dry, sealed environment at 2-8°C.<sup>[1]</sup> This precaution minimizes potential hydrolysis of the siloxane bond, which can be catalyzed by strong acids or bases, and reduces the volatility of the compound.

## Experimental Workflow: Property Validation

Ensuring the quality and identity of a chemical like **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is paramount. The following workflow illustrates a self-validating system for material verification, grounded in the principles of analytical chemistry.



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Caption: A typical workflow for the analytical validation of **1,1,1,3,3-Pentamethyl-3-phenyldisiloxane**.

This workflow is designed to be self-validating. For instance, a successful confirmation of the molecular weight by MS [D] must be supported by a structural confirmation from NMR [E] that accounts for all protons and carbons. Similarly, a purity assessment by GC [C] provides confidence that the physical properties being measured in [F] and [G] are truly representative

of the target compound. This multi-faceted approach ensures the trustworthiness of the material before its use in sensitive research or development applications.

## Conclusion

**1,1,1,3,3-Pentamethyl-3-phenyldisiloxane** is a low-polarity organosilicon fluid defined by its asymmetric structure. Its key physical properties—a molecular weight of 224.45 g/mol , lipophilicity (LogP ~2.95), and low polar surface area—are direct consequences of its molecular composition. These characteristics make it a valuable compound for applications requiring thermal stability, hydrophobicity, and compatibility with nonpolar systems. The analytical validation of these properties through a combination of chromatographic, spectroscopic, and physical measurement techniques is essential for ensuring its quality and performance in scientific and industrial settings.

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## References

- 1. chemscene.com [chemscene.com]
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